molecular formula C4H9NO4S B1642250 Ethyl 2-sulfamoylacetate CAS No. 55897-04-6

Ethyl 2-sulfamoylacetate

Cat. No.: B1642250
CAS No.: 55897-04-6
M. Wt: 167.19 g/mol
InChI Key: MBUPBHNRKOZUAT-UHFFFAOYSA-N
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Description

Ethyl 2-sulfamoylacetate is an organic compound with the molecular formula C4H9NO4S It is a sulfonamide derivative, characterized by the presence of an ethyl ester group and a sulfamoyl group attached to an acetate backbone

Mechanism of Action

Target of Action

Ethyl 2-sulfamoylacetate primarily targets the urea cycle enzyme . The urea cycle is a series of biochemical reactions in mammals that produces urea from ammonia. This process is important for the removal of excess nitrogen created by the use of amino acids for energy production.

Mode of Action

As an inhibitor of the urea cycle enzyme, this compound interferes with the normal function of this enzyme, thereby affecting the conversion of ammonia to urea . This interaction results in the accumulation of ammonia in the body, a condition known as hyperammonemia.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . By inhibiting the urea cycle enzyme, this compound disrupts the normal conversion of ammonia to urea, leading to an excess level of ammonia in the body. The downstream effects of this disruption can include neurological disturbances, as high levels of ammonia in the blood can lead to brain damage and other neurological problems.

Result of Action

The primary result of this compound’s action is the development of hyperammonemia , a condition characterized by an excess level of ammonia in the body . This can lead to a variety of symptoms, including fatigue, nausea, vomiting, and in severe cases, neurological problems such as seizures and coma.

Biochemical Analysis

Biochemical Properties

Ethyl 2-Sulfamoylacetate plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme urea cycle . This interaction with the urea cycle suggests that this compound may have a potential role in the regulation of nitrogen metabolism in the body.

Metabolic Pathways

This compound is involved in the urea cycle, a crucial metabolic pathway in the body that helps eliminate excess nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfamoylacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-(chlorosulfonyl)acetate with hexamethyldisilazane in dichloromethane under ice-cooling conditions. The mixture is then stirred and the solvent is removed under reduced pressure. The resulting oily residue is dissolved in ethanol and stirred to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-sulfamoylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: It can react with aldehydes or ketones to form condensation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Produces 2-sulfamoylacetic acid and ethanol.

    Condensation: Forms various condensation products depending on the reactants.

Scientific Research Applications

Ethyl 2-sulfamoylacetate has several applications in scientific research:

Comparison with Similar Compounds

    Ethyl 2-chloroacetate: Similar ester structure but with a chloro group instead of a sulfamoyl group.

    Ethyl 2-aminoacetate: Contains an amino group instead of a sulfamoyl group.

    Ethyl 2-hydroxyacetate: Features a hydroxy group in place of the sulfamoyl group.

Uniqueness: Ethyl 2-sulfamoylacetate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of sulfonamide-based pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

ethyl 2-sulfamoylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUPBHNRKOZUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 54.6 g (0.29 mole) ethoxy carbonyl methanesulfonyl chloride in 250 ml methylene chloride is stirred at 0° under a nitrogen atmosphere while 46.8 g (0.29 mole) hexamethyldisilazane is added dropwise. The resulting cloudy solution is allowed to warm to 25° over one hour and then evaporated in vacuo to an oil which crystallizes: yield of the title product is 48.4 g (100%), mp 63°-67°; lit.1 mp 67°-68°, lit2 mp 66°-68°.
Quantity
54.6 g
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reactant
Reaction Step One
Quantity
46.8 g
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Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-sulfamoylacetate
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Ethyl 2-sulfamoylacetate

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